Cas no 1016520-75-4 (2-(3-Fluorophenoxy)-2-phenylacetic acid)
2-(3-Fluorophenoxy)-2-phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluorophenoxy)-2-phenylacetic acid
- NE57979
- 2-(3-Fluorophenoxy)-2-phenylacetic acid
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- Inchi: 1S/C14H11FO3/c15-11-7-4-8-12(9-11)18-13(14(16)17)10-5-2-1-3-6-10/h1-9,13H,(H,16,17)
- InChI Key: KAIUTBPPPFKEKQ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)OC(C(=O)O)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 276
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5
2-(3-Fluorophenoxy)-2-phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B436668-25mg |
2-(3-Fluorophenoxy)-2-phenylacetic Acid |
1016520-75-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B436668-50mg |
2-(3-Fluorophenoxy)-2-phenylacetic Acid |
1016520-75-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B436668-250mg |
2-(3-Fluorophenoxy)-2-phenylacetic Acid |
1016520-75-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-71531-0.05g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-71531-0.1g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-71531-0.25g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-71531-0.5g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-71531-1.0g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-71531-2.5g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-71531-5.0g |
2-(3-fluorophenoxy)-2-phenylacetic acid |
1016520-75-4 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
2-(3-Fluorophenoxy)-2-phenylacetic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-(3-Fluorophenoxy)-2-phenylacetic acid
Exploring the Chemistry and Applications of 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4)
2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4) is a specialized organic compound that has garnered attention in various scientific and industrial fields due to its unique structural features and potential applications. This compound, characterized by the presence of a fluorophenoxy group attached to a phenylacetic acid backbone, serves as a key intermediate in the synthesis of more complex molecules. Its molecular formula is C14H11FO3, with a molecular weight of approximately 246.24 g/mol. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and reactivity, making this compound particularly valuable in research and development. As interest grows in fluorinated compounds and their roles in advancing technology, 2-(3-Fluorophenoxy)-2-phenylacetic acid stands out for its versatility and utility in multiple domains, from pharmaceuticals to materials science.
The chemical properties of 2-(3-Fluorophenoxy)-2-phenylacetic acid are influenced by its molecular structure. The fluorine atom at the meta position of the phenoxy ring introduces electron-withdrawing effects, which can alter the acidity and reactivity of the carboxylic acid group. This makes the compound an excellent candidate for further chemical modifications, such as esterification or amidation reactions. In terms of physical characteristics, it typically appears as a white to off-white crystalline solid with a melting point range that depends on purity, often between 120-140°C. Its solubility profile includes moderate solubility in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), but limited solubility in water, which is common for many aromatic acids. These properties are crucial for its handling and application in laboratory settings, where precise control over reaction conditions is essential.
In the pharmaceutical industry, 2-(3-Fluorophenoxy)-2-phenylacetic acid is frequently utilized as a building block for the synthesis of active pharmaceutical ingredients (APIs). Fluorinated compounds are known to improve metabolic stability and enhance binding affinity to biological targets, which is why they are prevalent in drug discovery. For instance, this acid can be employed in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents targeting inflammatory pathways. Researchers are increasingly exploring its potential in creating novel inhibitors for enzymes involved in diseases such as cancer or neurological disorders. The trend towards personalized medicine and targeted therapies has amplified the demand for such intermediates, as they enable the design of molecules with tailored properties. Additionally, with the rise of AI-driven drug discovery, compounds like this are being screened in silico for their interactions with proteins, aligning with current hotspots in computational chemistry and machine learning applications.
Beyond pharmaceuticals, 2-(3-Fluorophenoxy)-2-phenylacetic acid finds applications in agrochemicals and materials science. In agriculture, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental profiles. This acid could serve as a precursor for synthesizing compounds that target specific plant enzymes, reducing off-target effects and promoting sustainable farming practices. In materials science, it contributes to the creation of advanced polymers and coatings with enhanced durability and resistance to degradation. The incorporation of fluorine atoms can impart hydrophobic properties, making materials suitable for waterproof coatings or electronic devices. As the world focuses on sustainability and green chemistry, there is growing interest in optimizing synthetic routes for such compounds to minimize waste and energy consumption, topics frequently searched by professionals in SEO contexts like "green synthesis of fluorinated acids" or "eco-friendly chemical intermediates".
The synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic acid typically involves multi-step organic reactions, starting from readily available precursors such as 3-fluorophenol and phenylacetic acid derivatives. Common methods include nucleophilic substitution reactions, where the phenoxy group is introduced under basic conditions, followed by purification techniques like recrystallization or chromatography to achieve high purity. Recent advancements in catalytic processes, such as using palladium or copper catalysts, have improved yields and reduced reaction times, aligning with industry demands for efficiency. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are employed to characterize the compound and ensure quality control. These methods are essential for confirming the structure and purity, which is critical for its application in sensitive areas like drug development.
Market dynamics for 2-(3-Fluorophenoxy)-2-phenylacetic acid reflect the broader trends in the chemical industry, with increasing demand driven by innovations in healthcare and technology. The global market for fluorinated compounds is projected to grow significantly, fueled by their applications in pharmaceuticals, agrochemicals, and electronics. Key players in the chemical supply chain are investing in research to expand the portfolio of such intermediates, catering to the needs of biotech and material science companies. SEO trends show that users often search for terms like "fluorinated acid suppliers" or "applications of CAS 1016520-75-4", indicating a strong interest in sourcing and utilizing this compound. Additionally, with the integration of artificial intelligence in chemical research, there is a surge in queries related to "AI in compound synthesis" or "machine learning for chemical properties", highlighting how this compound is part of larger technological advancements.
Handling and storage of 2-(3-Fluorophenoxy)-2-phenylacetic acid require standard laboratory precautions to ensure safety and stability. It should be stored in a cool, dry place away from direct sunlight and moisture, typically in sealed containers to prevent degradation. Personal protective equipment, such as gloves and safety glasses, is recommended during handling to avoid skin or eye irritation. While not classified as highly hazardous, proper ventilation should be maintained to minimize inhalation risks. Disposal should follow local regulations for chemical waste, emphasizing environmental responsibility. These practices are essential for maintaining the integrity of the compound and ensuring safe usage in various applications, topics that are often searched by professionals under terms like "safe handling of laboratory chemicals" or "storage guidelines for organic acids".
In conclusion, 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4) is a valuable chemical entity with diverse applications across multiple industries. Its unique fluorinated structure enhances its utility in drug discovery, agrochemicals, and materials science, aligning with current trends towards innovation and sustainability. As research continues to uncover new potentials, this compound remains a focus for scientists and engineers seeking to develop next-generation products. By understanding its properties, synthesis, and market relevance, stakeholders can leverage its benefits effectively. For those interested in exploring further, keywords like "fluorophenoxy compounds" or "phenylacetic acid derivatives" are commonly used in academic and industrial searches, reflecting the ongoing interest in this field.
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